![molecular formula C11H10F3NO3S B1358826 (4S)-2-[2-(trifluoromethoxy)phenyl]-1,3-thiazolidine-4-carboxylic acid CAS No. 1225071-50-0](/img/structure/B1358826.png)

(4S)-2-[2-(trifluoromethoxy)phenyl]-1,3-thiazolidine-4-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

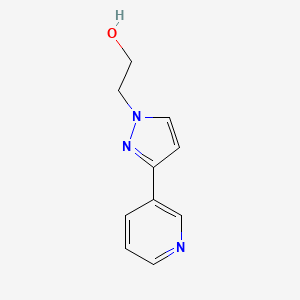

(4S)-2-[2-(trifluoromethoxy)phenyl]-1,3-thiazolidine-4-carboxylic acid, or (4S)-2-TFMPCA, is a synthetic compound that has been used in a variety of scientific research applications. It is a type of carboxylic acid that has a thiazolidine core, and its structure is highly tailored for specific uses. This compound has been used in a variety of experiments and studies, and is known for its unique properties.

Aplicaciones Científicas De Investigación

Synthesis and Characterization

(4S)-2-[2-(trifluoromethoxy)phenyl]-1,3-thiazolidine-4-carboxylic acid and its derivatives have been studied extensively for their synthesis, structural characterization, and potential applications. A significant body of work focuses on the synthesis and structural analysis of these compounds, with particular attention to thiazolidine derivatives. For instance, the synthesis of tetra-substituted metallophthalocyanines bearing thiazolidine derivatives has been reported, indicating their potential applications in fields like anticancer therapy. These compounds were characterized using various spectroscopic methods and studied for their aggregation behaviors and anticancer activity on different cancer cell lines, showcasing their biomedical relevance (Bilgiçli et al., 2021). Similarly, the synthesis of thiazolidine carboxylic acid derivatives has been explored, with an emphasis on characterizing their structural properties through methods like nuclear magnetic resonance (NMR) and mass spectrometry (Shi-qing, 2009).

Antioxidant and Antitumor Properties

Studies have also investigated the antioxidant and antitumor properties of thiazolidine-4-carboxylic acid derivatives. The synthesis of a series of 2-aryl thiazolidine-4-carboxylic acids revealed that these compounds possess antioxidant activities, with the nature and position of substituents on the aromatic ring playing a crucial role in determining their effectiveness. This suggests potential pharmaceutical applications, especially considering that compounds with certain substituents like -OCH3 demonstrated better radical scavenging properties (Begum et al., 2020). Additionally, the thiazolidine-4-carboxylic acid derivatives were studied for their antitumor activities, and some exhibited promising results, further highlighting their potential in medicinal chemistry (Gouda & Abu‐Hashem, 2011).

Chemical Stability and Aggregation Behavior

The solubility, stability, and dissociation constants of thiazolidine-4-carboxylic acid derivatives have been examined in aqueous solutions. This research provides valuable insights into the physicochemical properties of these compounds, which are essential for understanding their behavior in biological systems and their potential applications in various fields (Butvin et al., 2000). Furthermore, the supramolecular aggregation behavior of bioactive thiazolidine-4-carboxylic acid derivatives was explored to understand how structural features influence the formation of molecular assemblies. This study has implications for their use in applications such as gas storage, biosensing, and catalysis (Jagtap et al., 2018).

Propiedades

IUPAC Name |

2-[2-(trifluoromethoxy)phenyl]-1,3-thiazolidine-4-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10F3NO3S/c12-11(13,14)18-8-4-2-1-3-6(8)9-15-7(5-19-9)10(16)17/h1-4,7,9,15H,5H2,(H,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRJWRKHYLMJACA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(NC(S1)C2=CC=CC=C2OC(F)(F)F)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10F3NO3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4S)-2-[2-(trifluoromethoxy)phenyl]-1,3-thiazolidine-4-carboxylic acid | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![trans-7'-oxo-spiro[cyclohexane-1,5'(7'H)-furo[3,4-b]pyridine]-4-carboxylic acid](/img/structure/B1358744.png)

![2,4,5,6-Tetrahydrocyclopenta[c]pyrazol-3-amine](/img/structure/B1358775.png)